molecular formula C14H17F2N3O B7571119 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol

1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol

Numéro de catalogue B7571119
Poids moléculaire: 281.30 g/mol
Clé InChI: VSHWAENQLQYTQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol, also known as DPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists and has been extensively studied for its pharmacological properties.

Mécanisme D'action

The mechanism of action of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol involves its binding to the beta-adrenergic receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes. 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol acts as a competitive antagonist of the beta-adrenergic receptor, blocking the binding of endogenous ligands such as epinephrine and norepinephrine. This leads to a decrease in the activity of the sympathetic nervous system, resulting in a reduction in heart rate, blood pressure, and cardiac output.
Biochemical and Physiological Effects:
1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and inhibit the activation of NF-kappaB, a transcription factor that plays a critical role in regulating inflammation. 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has also been shown to inhibit the proliferation and migration of cancer cells, and induce apoptosis in cancer cells. Furthermore, 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, making it a potential therapeutic agent for the treatment of type 2 diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol in lab experiments is its high selectivity for the beta-adrenergic receptor. This allows for the specific targeting of this receptor, without affecting other receptors in the body. Furthermore, 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been shown to have a long half-life, making it suitable for chronic administration in animal models. However, one of the main limitations of using 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol in lab experiments is its low solubility in water, which can make it difficult to administer and formulate.

Orientations Futures

There are several future directions for the research and development of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol. One of the main areas of focus is the development of more efficient synthesis methods to improve the yield and purity of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol. Furthermore, there is a need for further investigation into the pharmacological properties of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol, including its potential use in the treatment of neurological disorders and metabolic diseases. Additionally, there is a need for the development of more effective formulations of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol, such as liposomal or nanoparticle-based formulations, to improve its solubility and bioavailability.

Méthodes De Synthèse

The synthesis of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol involves the reaction between 2,5-difluorophenylacetonitrile and 2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The synthesis method has been optimized to improve the yield and purity of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol, and various modifications have been made to the reaction conditions to achieve this goal.

Applications De Recherche Scientifique

1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-metastatic properties, making it a promising candidate for the treatment of various diseases. 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has also been studied for its effect on the cardiovascular system, and it has been shown to reduce blood pressure and improve cardiac function. Furthermore, 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Propriétés

IUPAC Name

1-(2,5-difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2N3O/c1-10(9-19-6-2-5-18-19)17-8-14(20)12-7-11(15)3-4-13(12)16/h2-7,10,14,17,20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHWAENQLQYTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)NCC(C2=C(C=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.